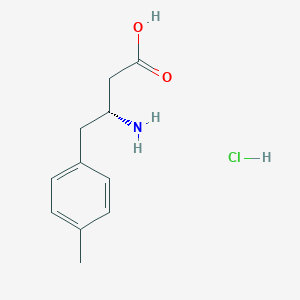

(R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

(3R)-3-amino-4-(4-methylphenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJTZKGPNYDSGW-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647451 |

Source

|

| Record name | (3R)-3-Amino-4-(4-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177839-85-9 |

Source

|

| Record name | (3R)-3-Amino-4-(4-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective Synthesis of (R)-3-Amino-4-(p-tolyl)butanoic Acid: An In-depth Technical Guide

Introduction

(R)-3-Amino-4-(p-tolyl)butanoic acid is a chiral β-amino acid that serves as a crucial building block in the synthesis of various pharmaceuticals and biologically active molecules. Its structural motif is found in a range of compounds, including enzyme inhibitors and peptide-based therapeutics. The precise stereochemical control during its synthesis is paramount, as the biological activity of the final product is often dependent on a specific enantiomer. This guide provides an in-depth technical overview of the core methodologies for the enantioselective synthesis of this valuable compound, tailored for researchers, scientists, and professionals in drug development.

This document will explore several key strategies, including asymmetric hydrogenation, the use of chiral auxiliaries, and enzymatic resolutions. Each section will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to inform the selection of the most suitable synthetic route for a given application.

I. Asymmetric Hydrogenation: A Direct and Efficient Approach

Asymmetric hydrogenation represents one of the most atom-economical and efficient methods for establishing the stereocenter of β-amino acids.[1] This approach typically involves the hydrogenation of a prochiral β-aminoacrylate precursor using a chiral transition metal catalyst. Rhodium-based catalysts, in particular, have demonstrated remarkable success in achieving high enantioselectivity.[2]

A. The Causality Behind Catalyst Selection

The choice of the chiral ligand is critical for the success of the asymmetric hydrogenation. Ligands such as DuPhos and BICP, when complexed with rhodium, have been shown to be highly effective for the hydrogenation of β-(acylamino)acrylates, leading to β-amino acid derivatives with excellent enantiomeric excesses (ee).[2] The mechanism of these reactions involves the coordination of the substrate to the chiral metal center, followed by the stereoselective addition of hydrogen. The steric and electronic properties of the ligand create a chiral environment that directs the hydrogenation to one face of the double bond, thereby favoring the formation of one enantiomer over the other.

B. Experimental Protocol: Rh-Me-DuPhos Catalyzed Asymmetric Hydrogenation

This protocol outlines a general procedure for the asymmetric hydrogenation of a suitable β-(acylamino)acrylate precursor to afford the protected (R)-3-Amino-4-(p-tolyl)butanoic acid.

Step 1: Substrate Preparation

The synthesis of the β-(acylamino)acrylate substrate is a prerequisite. This can typically be achieved through the condensation of p-tolylacetaldehyde with an N-acylglycinate derivative.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, a pressure-rated reaction vessel is charged with the β-(acylamino)acrylate substrate (1.0 mmol) and [Rh(COD)2]BF4 (0.01 mmol, 1 mol%).

-

A solution of (S,S)-Me-DuPhos (0.012 mmol, 1.2 mol%) in anhydrous, degassed methanol (5 mL) is added to the vessel.

-

The vessel is sealed, removed from the glovebox, and connected to a hydrogen manifold.

-

The system is purged with hydrogen gas (3 cycles of pressurizing to 100 psi and venting).

-

The reaction is stirred under a hydrogen atmosphere (100 psi) at room temperature for 24 hours.

-

Upon completion, the vessel is carefully vented, and the solvent is removed under reduced pressure.

Step 3: Deprotection and Isolation

-

The crude product from the hydrogenation is subjected to standard deprotection conditions (e.g., acid or base hydrolysis of the ester and acyl groups) to yield (R)-3-Amino-4-(p-tolyl)butanoic acid.

-

Purification is typically achieved through recrystallization or column chromatography.

C. Data Presentation: Catalyst Performance

| Catalyst System | Substrate (E/Z ratio) | Enantiomeric Excess (ee) | Reference |

| [Rh(COD)(Me-DuPhos)]BF4 | (E)-β-(acetylamino)acrylate | >99% | [2] |

| [Rh(COD)(BICP)]BF4 | (E/Z mixture)-β-(benzoylamino)acrylate | 96% | [2] |

D. Workflow Visualization

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

II. Chiral Auxiliaries: A Diastereoselective Strategy

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis.[3] A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct a subsequent reaction in a stereoselective manner.[4] After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

A. Rationale for Chiral Auxiliary Selection

Evans' oxazolidinone auxiliaries are widely used due to their high diastereoselectivity in a variety of reactions, including alkylations and aldol additions.[] The steric bulk of the substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective reaction with an electrophile.

B. Experimental Protocol: Evans' Oxazolidinone Auxiliary Approach

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 equiv.) dropwise.

-

After stirring for 30 minutes, 4-(p-tolyl)acetyl chloride (1.1 equiv.) is added.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated.

-

The crude product is purified by flash chromatography to give the N-acyloxazolidinone.

Step 2: Diastereoselective Azidation

-

The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C.

-

Sodium bis(trimethylsilyl)amide (1.1 equiv.) is added, and the mixture is stirred for 30 minutes.

-

Trisyl azide (1.2 equiv.) is then added, and the reaction is stirred for 2 hours at -78 °C.

-

The reaction is quenched with glacial acetic acid and warmed to room temperature.

-

The product is extracted, dried, and purified to yield the α-azido imide.

Step 3: Auxiliary Cleavage and Reduction

-

The α-azido imide is dissolved in a mixture of THF and water.

-

Lithium hydroxide (2.0 equiv.) is added, and the mixture is stirred at room temperature until the starting material is consumed.

-

The resulting α-azido acid is then reduced (e.g., by catalytic hydrogenation with Pd/C) to afford (R)-3-Amino-4-(p-tolyl)butanoic acid.

C. Mechanistic Visualization

Caption: Diastereoselective Synthesis using a Chiral Auxiliary.

III. Enzymatic Methods: Green and Highly Selective Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds.[6] Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. For the synthesis of (R)-3-Amino-4-(p-tolyl)butanoic acid, enzymatic kinetic resolution of a racemic precursor is a viable strategy.

A. The Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction, leading to the separation of the enantiomers. Lipases are commonly used enzymes for the resolution of racemic esters or amides due to their broad substrate specificity and high enantioselectivity.

B. Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the resolution of racemic N-acetyl-3-amino-4-(p-tolyl)butanoic acid ethyl ester.

Step 1: Synthesis of Racemic Precursor

A racemic mixture of N-acetyl-3-amino-4-(p-tolyl)butanoic acid ethyl ester can be synthesized through conventional methods, such as the Reformatsky reaction followed by amidation and acetylation.

Step 2: Enzymatic Resolution

-

The racemic N-acetyl-3-amino-4-(p-tolyl)butanoic acid ethyl ester (1.0 g) is dissolved in a phosphate buffer (50 mL, pH 7.5) containing 10% DMSO as a co-solvent.

-

A lipase, such as Candida antarctica lipase B (CAL-B), is added to the solution (e.g., 100 mg of immobilized enzyme).

-

The mixture is stirred at a controlled temperature (e.g., 30 °C) and the progress of the reaction is monitored by chiral HPLC.

-

The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

Step 3: Separation and Deprotection

-

The reaction mixture will contain the unreacted (R)-N-acetyl-3-amino-4-(p-tolyl)butanoic acid ethyl ester and the hydrolyzed (S)-N-acetyl-3-amino-4-(p-tolyl)butanoic acid.

-

The mixture is acidified, and the components are separated by extraction.

-

The recovered (R)-ester is then hydrolyzed under acidic or basic conditions to afford the final product, (R)-3-Amino-4-(p-tolyl)butanoic acid.

C. Key Parameters for Optimization

| Parameter | Rationale for Optimization |

| Enzyme Choice | Different lipases exhibit varying enantioselectivity and activity towards a given substrate. Screening of several enzymes is often necessary. |

| Solvent System | The choice of solvent or co-solvent can significantly impact enzyme activity and stability. |

| pH and Temperature | These parameters must be optimized to ensure the enzyme operates at its maximal efficiency and selectivity. |

| Reaction Time | The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted substrate. |

D. Logical Relationship Diagram

Caption: Logical Flow of Enzymatic Kinetic Resolution.

Conclusion

The enantioselective synthesis of (R)-3-Amino-4-(p-tolyl)butanoic acid can be successfully achieved through several distinct and powerful strategies. Asymmetric hydrogenation offers a highly efficient and direct route, provided a suitable prochiral substrate and catalyst system are available. The use of chiral auxiliaries, while often involving more steps, provides a robust and predictable method for establishing the desired stereochemistry. Finally, enzymatic resolutions represent a green and highly selective approach, particularly amenable to scale-up.

The selection of the optimal synthetic route will depend on various factors, including the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific requirements for enantiomeric purity. Each of the methodologies presented in this guide offers a validated and reliable pathway to this important chiral building block, empowering researchers and drug development professionals to advance their scientific endeavors.

References

-

de Vries, J. G., & Mršić, N. (2011). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 9(20), 6857-6866. [Link]

-

Li, G., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 10, 805624. [Link]

-

Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]

-

Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved from [Link]

-

Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(4), 1239-1256. [Link]

-

Koç, A., et al. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 98(2), 260-266. [Link]

-

Tang, T. P., & Ellman, J. A. (1999). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. The Journal of Organic Chemistry, 64(1), 12-13. [Link]

-

Wu, S., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3615–3620. [Link]

-

Thompson, A. S., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 12(18), 11394–11399. [Link]

-

Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(15), 2373-2378. [Link]

-

Schmid, A., et al. (2022). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 61(36), e202203798. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chiral Synthesis of β-Amino Acids

Foreword: The Architectural Significance of β-Amino Acids

In the landscape of modern drug discovery and materials science, β-amino acids represent a pivotal class of molecules. Structurally homologous to their α-amino acid counterparts but with a single methylene unit extension in their carbon backbone, this seemingly subtle difference imparts profound changes in their chemical and biological properties.[1] They are fundamental building blocks for β-peptides, which can form stable secondary structures like helices and sheets, and are notably resistant to proteolytic degradation—a critical advantage in peptide-based therapeutics.[2][3] The pharmacological applications of β-amino acid derivatives are vast, encompassing roles as antibacterial, antifungal, hypoglycemic, and antiketogenic agents.[2][4][5]

Given that the biological activity of these molecules is intrinsically linked to their stereochemistry, the development of robust and efficient methods for their enantioselective synthesis is a paramount objective for researchers in organic chemistry and drug development.[6] This guide provides a comprehensive overview of the core strategies employed in the chiral synthesis of β-amino acids, moving beyond mere procedural descriptions to elucidate the underlying mechanistic principles and the rationale behind key experimental choices. We will explore classic homologation techniques, modern catalytic asymmetric reactions, and the increasing role of biocatalysis, offering field-proven insights for the practicing scientist.

Strategic Overview: Pillars of Asymmetric Synthesis

The synthesis of enantiomerically pure β-amino acids can be broadly categorized into several key strategic approaches. These methods either start from a pre-existing chiral source, preserving its stereochemistry, or create a new stereocenter with high fidelity using a chiral catalyst or auxiliary. The most common and powerful strategies include:

-

Homologation of α-Amino Acids: Leveraging the vast chiral pool of natural α-amino acids.

-

Asymmetric Conjugate Addition: Forming the crucial Cβ-N bond via a Michael-type reaction.

-

Asymmetric Mannich Reactions: A highly convergent approach to construct the β-amino carbonyl framework.

-

Asymmetric Hydrogenation: Stereoselectively reducing a prochiral olefin.

-

Biocatalytic Methods: Harnessing the exquisite selectivity of enzymes.

The selection of a specific strategy is governed by factors such as the desired substitution pattern on the β-amino acid, scalability, reagent availability, and tolerance of functional groups.

Caption: Core strategies for chiral β-amino acid synthesis.

Homologation of α-Amino Acids: The Arndt-Eistert Synthesis

One of the most established methods for synthesizing β-amino acids is the Arndt-Eistert homologation, which extends the carbon chain of an α-amino acid by one methylene group while retaining the original stereocenter.[1][7]

Causality and Mechanistic Insight: The reaction sequence begins with the activation of the carboxylic acid of an N-protected α-amino acid, typically as an acid chloride or mixed anhydride. This activated species then reacts with diazomethane to form an α-diazoketone. The crucial step is the subsequent silver(I)-catalyzed or photochemical Wolff rearrangement, where the diazoketone expels dinitrogen gas to form a highly reactive ketene intermediate via a 1,2-alkyl shift.[7] The stereointegrity of the α-carbon is preserved during this migration. The ketene is then trapped in situ by a nucleophile (e.g., water, alcohol, or amine) to yield the desired β-amino acid or its derivative.[7] The primary advantage of this method is its reliance on the vast and often inexpensive chiral pool of α-amino acids. However, the use of diazomethane, a toxic and explosive reagent, is a significant drawback, prompting the development of safer alternatives like the Kowalski ester homologation.[1][7][8]

Caption: Workflow of the Arndt-Eistert homologation.

Exemplary Protocol: Synthesis of Fmoc-β-Homoalanine[7]

-

Activation: To a solution of Fmoc-L-Alanine (1.0 eq) in anhydrous THF at 0 °C, add N-methylmorpholine (1.1 eq). After stirring for 10 minutes, add isobutyl chloroformate (1.1 eq) dropwise. The formation of the mixed anhydride is typically complete within 30 minutes.

-

Diazoketone Formation: In a separate flask, carefully prepare a solution of diazomethane in diethyl ether. Cool this solution to 0 °C. The previously formed mixed anhydride solution is filtered to remove salts and added slowly to the diazomethane solution. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Wolff Rearrangement: The solvent is carefully removed under reduced pressure. The crude diazoketone is redissolved in a mixture of dioxane and water (e.g., 9:1 v/v). Silver benzoate (0.1 eq) is added, and the mixture is sonicated or heated (e.g., 50-60 °C) until nitrogen evolution ceases and TLC analysis indicates complete consumption of the diazoketone.

-

Workup and Purification: The reaction mixture is filtered, the solvent is evaporated, and the residue is purified by column chromatography to yield the Fmoc-protected β-amino acid.

Asymmetric Conjugate Addition

The asymmetric conjugate addition, or Michael addition, of a nitrogen nucleophile to a prochiral α,β-unsaturated carbonyl compound is a powerful and versatile method for establishing the C-N bond and the β-stereocenter simultaneously.[1]

Causality and Mechanistic Insight: The stereochemical outcome of this reaction is dictated by a chiral influence, which can be a chiral auxiliary attached to the nucleophile or the electrophile, or a chiral catalyst. A widely successful approach involves the use of chiral lithium amides. For instance, lithium amides derived from (R)- or (S)-α-methylbenzylamine add to α,β-unsaturated esters with high diastereoselectivity.[9] The stereoselectivity arises from a well-ordered six-membered chair-like transition state involving the lithium cation, the amide, and the enoate. After the addition, the chiral auxiliary and any other protecting groups (e.g., benzyl) can be removed via hydrogenolysis to afford the free β-amino acid.[9] More modern approaches utilize catalytic amounts of a chiral transition metal complex (e.g., copper) or an organocatalyst to achieve high enantioselectivity.[10][11]

Caption: Diastereoselective conjugate addition workflow.

Data Presentation: Diastereoselective Addition of Lithium Amides

| α,β-Unsaturated Ester | Chiral Amine | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Methyl Crotonate | (R)-N-benzyl-α-methylbenzylamine | >95:5 | 85 | [9] |

| Ethyl Cinnamate | (S)-N-benzyl-α-methylbenzylamine | >98:2 | 90 | [9] |

| t-Butyl Acrylate | (R)-N-lithio-N-propyl-α-methylbenzylamine | 90:10 | 78 | [9] |

Exemplary Protocol: Diastereoselective Addition to Methyl Crotonate[9]

-

Amide Preparation: To a solution of (R)-N-benzyl-α-methylbenzylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

-

Conjugate Addition: Add a solution of methyl crotonate (1.0 eq) in anhydrous THF to the lithium amide solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.

-

Quench and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the diastereomerically enriched N,N-disubstituted β-amino ester.

-

Deprotection: The purified product is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (e.g., 50 psi) until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the β-amino ester.

Asymmetric Mannich Reaction

The Mannich reaction is a cornerstone of C-C bond formation, and its asymmetric variant provides a highly efficient, atom-economical route to chiral β-amino acid derivatives.[1] The reaction typically involves an aldehyde, an amine, and an enolizable carbonyl compound (e.g., a ketone, ester, or their silyl enol ether equivalents).[11]

Causality and Mechanistic Insight: The key to achieving high enantioselectivity is the use of a chiral catalyst that can orchestrate the facial attack of the nucleophile onto an imine intermediate. Organocatalysis has emerged as a particularly powerful tool in this domain.[12] Bifunctional catalysts, such as those derived from thiourea and a chiral amine scaffold (e.g., from cyclohexyldiamine), are exemplary.[13] The thiourea moiety acts as a hydrogen-bond donor, activating the N-protected imine (formed in situ from the aldehyde and amine) by binding to the nitrogen protecting group (e.g., Boc). Simultaneously, the basic amine part of the catalyst deprotonates the carbonyl compound to generate the nucleophilic enolate. This dual activation within a single chiral framework brings the reactants into close proximity in a highly organized, stereochemically defined transition state, leading to excellent enantioselectivity.[13]

Caption: Dual activation in an organocatalyzed Mannich reaction.

Data Presentation: Organocatalyzed Mannich Reaction[13]

| Aldehyde (for imine) | Nucleophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| Benzaldehyde | Indolinone-2-carboxylate | 10 | 85 | 99 |

| 4-Nitrobenzaldehyde | Indolinone-2-carboxylate | 10 | 92 | 98 |

| 2-Naphthaldehyde | Indolinone-2-carboxylate | 10 | 88 | 97 |

Exemplary Protocol: Asymmetric Mannich Reaction[13]

-

Reaction Setup: To a vial charged with the chiral bifunctional thiourea catalyst (0.1 eq), add the α-amidosulfone (precursor to the N-Boc-imine, 1.2 eq) and the 3-indolinone-2-carboxylate nucleophile (1.0 eq).

-

Solvent and Conditions: Add the appropriate solvent (e.g., toluene or CH₂Cl₂) and stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours), monitoring by TLC.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is directly purified by flash column chromatography on silica gel to afford the desired chiral β-amino ester derivative.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a premier industrial method for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. For β-amino acids, this strategy involves the stereoselective reduction of the C=C bond of a prochiral β-(acylamino)acrylate or a related enamine substrate.[1][2]

Causality and Mechanistic Insight: The success of this method hinges on the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or palladium, coordinated to a chiral phosphine ligand.[2][14] The chiral ligand creates a C₂-symmetric or asymmetric environment around the metal center. The substrate coordinates to the metal, and hydrogen is delivered stereoselectively to one face of the double bond. The geometry of the substrate is critical; for instance, (Z)-enamines often give much higher yields and enantioselectivities than their (E)-counterparts with certain catalytic systems.[2] The choice of solvent can also play a significant role, with fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) sometimes enhancing both yield and enantioselectivity, particularly in the hydrogenation of fluorinated substrates.[14]

Data Presentation: Pd-Catalyzed Hydrogenation of β-Amino Acrylates[14]

| Substrate (R group) | Ligand | Solvent | Yield (%) | ee (%) |

| CF₃ | L6 (Proprietary) | HFIP | 82 | 96 |

| C₂F₅ | L6 | HFIP | 85 | 95 |

| C₃F₇ | L6 | HFIP | 80 | 94 |

Exemplary Protocol: Asymmetric Hydrogenation of a β-Fluoroalkyl β-Amino Acrylic Acid Derivative[14]

-

Catalyst Preparation: In a glovebox, a mixture of the palladium precursor (e.g., Pd(OAc)₂) and the chiral phosphine ligand (e.g., L6) in the specified solvent (e.g., HFIP) is stirred to form the active catalyst.

-

Hydrogenation: The substrate, a β-fluoroalkyl β-amino acrylic acid derivative, is added to the catalyst solution in a stainless-steel autoclave.

-

Reaction Conditions: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar H₂). The reaction is stirred at a set temperature (e.g., 50 °C) for a specified time (e.g., 24 hours).

-

Workup and Analysis: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The yield is determined from the crude ¹H NMR spectrum, and the enantiomeric excess (ee) is determined by chiral HPLC analysis. The product is then purified by column chromatography.

Biocatalytic Approaches: The Green Chemistry Frontier

The use of enzymes for the synthesis of β-amino acids represents a powerful and sustainable alternative to traditional chemical methods. Biocatalysis offers unparalleled stereoselectivity under mild, aqueous reaction conditions.[15]

Causality and Mechanistic Insight: Several classes of enzymes are effective. Lipases and acylases are commonly used for the kinetic resolution of racemic β-amino acids or their N-acyl derivatives.[15] In a typical kinetic resolution, the enzyme selectively catalyzes the hydrolysis (or acylation) of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, although the maximum theoretical yield for the desired enantiomer is 50%. Transaminases can be used to synthesize β-amino acids from β-keto acids via stereoselective reductive amination. Another powerful method involves nitrile-converting enzymes.[15] A racemic β-aminonitrile can be enantioselectively hydrolyzed by a nitrilase or a nitrile hydratase/amidase pair to yield the corresponding enantiopure β-amino acid, again via a kinetic resolution.[15]

Caption: Enzymatic kinetic resolution of a racemic mixture.

Conclusion and Future Outlook

The synthesis of chiral β-amino acids is a dynamic and evolving field, driven by their increasing importance in medicinal chemistry and materials science. While classic methods like the Arndt-Eistert synthesis remain valuable for their reliability, the field is clearly moving towards more efficient, selective, and sustainable catalytic approaches. Organocatalyzed Mannich reactions and transition-metal-catalyzed conjugate additions and hydrogenations now provide access to a wide array of β-amino acid structures with exceptional levels of stereocontrol.

Looking forward, several areas hold immense promise. The development of novel catalytic systems that can operate under milder conditions with lower catalyst loadings will continue to be a major focus. Furthermore, emerging strategies such as the skeletal editing of α-amino acids via radical 1,2-nitrogen migration[16] and the direct, enantioselective C-H functionalization to install the amino group will open new synthetic avenues that are currently inaccessible. Finally, the continued discovery and engineering of enzymes[17] will undoubtedly expand the biocatalytic toolbox, enabling the synthesis of complex β-amino acids with near-perfect selectivity, further solidifying the role of green chemistry in this critical area of research. The synergy between these diverse approaches will empower scientists to design and create the next generation of β-amino acid-based drugs and advanced materials.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

-

Singh, P., & Singh, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

-

Zheng, Z., et al. (2019). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. [Link]

-

Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. [Link]

-

Reddy, V. R., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. [Link]

-

Singh, P., & Singh, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

-

Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of Synthetic Organic Chemistry, Japan. [Link]

-

Lee, J., & Kim, H. (2019). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. ACS Catalysis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. organic-chemistry.org. [Link]

-

Presnova, G., et al. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

-

Hara, R., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology. [Link]

-

Wang, Z-L., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

-

Weiner, B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. organic-chemistry.org. [Link]

-

Prier, C. K., et al. (2023). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. Angewandte Chemie International Edition. [Link]

-

Kaur, H., & Chandel, M. (2024). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

-

Formaggio, F., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2023). Arndt–Eistert Reaction for the Synthesis of β-Amino Acids. ResearchGate. [Link]

-

Carolan, J., & Brennan, B. (2009). Homologation of α-Amino Acids to β-Amino Acids via a Modified Arndt-Eistert Synthesis. Digital Commons @ IWU. [Link]

-

Kaur, H., & Chandel, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

-

Ye, T., & McKervey, M. A. (1995). Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters. The Journal of Organic Chemistry. [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 10. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 12. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of (R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

An In-Depth Technical Guide to the Synthesis and History of (R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

Introduction: A GABA Analogue of Therapeutic Interest

This compound is a chiral organic compound belonging to the class of γ-aminobutyric acid (GABA) analogues. As the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), GABA plays a crucial role in regulating neuronal excitability. Consequently, molecules that mimic or modulate the GABA system have become cornerstones in the treatment of epilepsy, neuropathic pain, and anxiety disorders[1].

This compound is a structurally related analogue of pregabalin, a potent therapeutic agent, and is also known by the synonym 4-methylpregabalin[2][3]. The therapeutic activity of many GABA analogues is highly dependent on their stereochemistry, with one enantiomer often exhibiting significantly greater potency[1][4]. This critical feature places the stereoselective synthesis of compounds like (R)-3-Amino-4-(p-tolyl)butanoic acid at the forefront of medicinal chemistry research, serving as a valuable tool for exploring structure-activity relationships (SAR) of CNS targets. This guide provides an in-depth exploration of the synthetic evolution and methodologies for obtaining this specific enantiomer, reflecting broader trends in modern asymmetric synthesis.

Part 1: The Precedent - Pregabalin and the Imperative of Chirality

The history of (R)-3-Amino-4-(p-tolyl)butanoic acid is intrinsically linked to the development of its predecessors, gabapentin and particularly pregabalin. Developed by Pfizer, pregabalin was identified as a new-generation anti-epileptic drug with a mechanism of action involving binding to the α2δ subunit of voltage-gated calcium channels[3]. Early research established that the (S)-enantiomer of pregabalin was the pharmacologically active form, necessitating industrial-scale synthesis that could produce the single, desired enantiomer with high purity[4]. This demand catalyzed the development of robust methods for asymmetric synthesis and chiral resolution, which laid the groundwork for producing a wide array of structural analogues, including the p-tolyl variant, for further research.

Part 2: The Evolution of Synthetic Strategy

The synthesis of a specific enantiomer of a chiral molecule like (R)-3-Amino-4-(p-tolyl)butanoic acid can be approached in two primary ways: classical resolution of a racemic mixture or, more efficiently, direct asymmetric synthesis.

Route A: Racemic Synthesis and Classical Chiral Resolution

The most traditional approach involves the non-stereoselective synthesis of the molecule, creating a 50:50 mixture of the (R) and (S) enantiomers (a racemate), followed by a separation step.

This strategy is often employed in early-stage research due to its straightforward initial synthesis. The core challenge lies in the resolution step. This is achieved by introducing a chiral resolving agent—a pure enantiomer of another compound—which reacts with the racemic mixture to form two different diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility) and can therefore be separated by conventional techniques like fractional crystallization. Once separated, the resolving agent is removed, yielding the purified enantiomers. For GABA analogues like pregabalin, chiral acids such as (S)-(+)-mandelic acid have proven effective[4].

Caption: Workflow for Chiral Resolution.

-

Salt Formation: Dissolve 1.0 equivalent of racemic 3-Amino-4-(p-tolyl)butanoic acid in a suitable solvent such as methanol. Add 0.5 equivalents of a chiral resolving agent (e.g., (S)-(+)-mandelic acid). The reduced stoichiometry of the resolving agent is a key technique to ensure the salt of the less soluble diastereomer precipitates preferentially.

-

Crystallization: Heat the solution to ensure complete dissolution, then cool it slowly to room temperature, followed by further cooling to 0-5°C to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated solid by filtration. The solid will be enriched in one diastereomer (e.g., the (R-acid:S-mandelate) salt).

-

Enantiomeric Enrichment: Recrystallize the solid from the same solvent system one or more times to achieve high diastereomeric purity (>99%).

-

Liberation: Dissolve the purified diastereomeric salt in water and adjust the pH with a base (e.g., NaOH) to deprotonate the mandelic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the resolving agent.

-

Final Product: Acidify the remaining aqueous layer with hydrochloric acid (HCl) to pH 1-2. This protonates the amino acid and forms the hydrochloride salt, which can then be isolated by evaporation or precipitation.

Route B: Enantioselective Synthesis via Organocatalysis

Modern synthetic chemistry prioritizes efficiency and atom economy, making direct asymmetric synthesis the preferred route. This approach uses a chiral catalyst to guide a reaction to selectively produce one enantiomer over the other.

The synthesis of 4-methylpregabalin has been achieved via a stereoselective Michael addition, a powerful carbon-carbon bond-forming reaction[2]. This reaction is catalyzed by a chiral squaramide. The catalyst functions by forming a non-covalent, highly organized transition state with the reactants. Through a network of hydrogen bonds, the squaramide catalyst holds the nitroalkene substrate in a specific orientation, exposing one face (the Re-face) to preferential attack by the nucleophile (dimethyl malonate). This controlled environment makes the formation of the desired (R,R)-diastereomer energetically favorable, leading to a product with high enantiomeric excess[2].

Caption: Asymmetric Synthesis of 4-Methylpregabalin.

Adapted from the synthesis of 4-methylpregabalin[2].

-

Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral squaramide catalyst (e.g., (S,S)-C5, 1-2 mol%) in a suitable solvent like toluene.

-

Reaction Setup: Add dimethyl malonate (1.2 equivalents) to the catalyst solution. Cool the mixture to the desired temperature (e.g., -20°C).

-

Substrate Addition: Slowly add a solution of the racemic nitroalkene precursor (1.0 equivalent) in toluene to the reaction mixture over several hours using a syringe pump.

-

Reaction Monitoring: Stir the reaction at -20°C for the specified time (e.g., 24-48 hours), monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the resulting Michael adduct by column chromatography. The product will be highly enriched in the desired diastereomer (e.g., 68:32 dr, 99:1 er for the major diastereomer)[2].

-

Conversion to Final Product: The purified adduct is then carried through subsequent steps, including nitro group reduction, lactamization, and finally hydrolysis and decarboxylation to yield the target amino acid.

Part 3: Physicochemical and Spectroscopic Data

Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [5] |

| Molecular Weight | 229.7 g/mol | [5] |

| Stereochemistry | (R)-enantiomer | - |

| Typical Appearance | White to off-white solid | [3] |

| CAS Number | 331846-95-8 (for the S-enantiomer HCl) | [5] |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amine salt (N-H stretches).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound.

-

Chiral HPLC: This is a critical technique used to determine the enantiomeric excess (e.e.) by separating the (R) and (S) enantiomers, confirming the success of the asymmetric synthesis or resolution.

Conclusion

This compound stands as an important molecule not for a singular, historical discovery, but as a representative product of the logical evolution of synthetic organic chemistry. Driven by the therapeutic success of its parent compound, pregabalin, the methodologies developed for its synthesis showcase the transition from classical resolution to more sophisticated and efficient organocatalyzed asymmetric reactions. For researchers in drug development, this compound and its synthetic routes provide a well-defined platform for probing the complex structure-activity relationships of CNS-active GABA analogues, contributing to the ongoing search for next-generation therapeutics with improved efficacy and specificity.

References

- CN110683960A - Synthesis method of (R) -3-aminobutanol. Google Patents.

- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.

- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Google Patents.

- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.

-

(R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid | C16H23NO4 | CID 7009745 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool . ResearchGate. Available at: [Link]

-

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid . PubMed, National Center for Biotechnology Information. Available at: [Link]

- CN104193635A - Synthesis method of pregabalin. Google Patents.

-

Recent Development in the Synthesis of Pregabalin | Request PDF . ResearchGate. Available at: [Link]

Sources

(R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride receptor binding affinity

An In-depth Technical Guide to the Receptor Binding Affinity of (R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of this compound. While direct binding data for this specific molecule is not extensively published, its close structural similarity to known GABAergic compounds, such as (R)-phenibut, strongly suggests a potential interaction with γ-aminobutyric acid (GABA) receptors. This document outlines the scientific rationale, detailed experimental protocols, and data analysis methodologies required to elucidate the binding profile of this compound. We present a primary hypothesis centered on the GABA-B receptor, with subsequent protocols to determine selectivity over the GABA-A receptor. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of novel CNS-active compounds.

Introduction and Scientific Rationale

This compound is a GABA derivative. Its core structure is highly analogous to phenibut (β-phenyl-γ-aminobutyric acid), a compound known to exert its effects primarily as a GABA-B receptor agonist.[1][2] The (R)-enantiomer of phenibut is significantly more active at the GABA-B receptor than its (S)-counterpart.[2] The subject compound differs from (R)-phenibut by the addition of a methyl group at the para position of the phenyl ring, forming a tolyl group. This seemingly minor structural modification can have significant implications for receptor affinity and selectivity, making a thorough investigation of its binding profile essential.

The GABAergic system, particularly the GABA-B receptor, is a critical target for therapeutic intervention in conditions such as anxiety, spasticity, and substance use disorders.[3][4] The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, can inhibit adenylyl cyclase and modulate calcium and potassium channel activity, leading to an overall inhibitory effect on neuronal excitability.[5][6]

This guide, therefore, proposes a systematic approach to first confirm the hypothesized binding to the GABA-B receptor and then to quantify its affinity. Furthermore, we will outline a selectivity screen against the GABA-A receptor, another major class of GABA receptors, to build a comprehensive pharmacological profile.

Hypothesized Primary Target: The GABA-B Receptor

Based on the structure-activity relationship of known GABA analogs, we hypothesize that this compound is an agonist or antagonist at the GABA-B receptor. The phenyl ring is a crucial component for the activity of compounds like phenibut and baclofen at the GABA-B receptor, as it allows them to cross the blood-brain barrier more readily than GABA itself.[4][7] The addition of the p-methyl group in our target compound may influence its binding affinity or functional activity.

The following sections detail the experimental procedures to test this hypothesis.

Experimental Methodology: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. The fundamental principle is the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

Part A: GABA-B Receptor Competitive Binding Assay

This experiment will determine the affinity of this compound for the GABA-B receptor. We will use [3H]baclofen, a well-characterized GABA-B agonist radioligand.[8]

3.1.1. Materials and Reagents

-

Test Compound: this compound

-

Radioligand: -Baclofen

-

Non-specific Binding Control: Unlabeled (±)-Baclofen

-

Tissue Source: Whole rat brain (fresh or previously frozen)

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl with 2.5 mM CaCl2, pH 7.4

-

-

Equipment:

-

Tissue homogenizer

-

High-speed refrigerated centrifuge

-

Glass fiber filters

-

Vacuum filtration manifold

-

Liquid scintillation counter and vials

-

Scintillation fluid

-

3.1.2. Step-by-Step Experimental Protocol

Step 1: Membrane Preparation The goal of this step is to isolate crude synaptic membranes containing the GABA-B receptors from brain tissue. It is crucial to thoroughly wash the tissue to remove endogenous GABA, which would otherwise interfere with the binding assay.[8]

-

Homogenize rat brain tissue in 10 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[8]

-

Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

-

Repeat the centrifugation and resuspension steps three more times to ensure complete removal of endogenous ligands.[8]

-

After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of approximately 0.5-1.0 mg/mL. The protein concentration can be determined using a standard Bradford or BCA assay.

-

The prepared membranes can be used immediately or stored at -80°C for future use.

Step 2: Competitive Binding Assay

-

Set up assay tubes in triplicate for each condition:

-

Total Binding: Assay Buffer + -Baclofen + membrane preparation.

-

Non-specific Binding: Assay Buffer + -Baclofen + excess unlabeled (±)-Baclofen (e.g., 100 µM) + membrane preparation.

-

Test Compound: Assay Buffer + -Baclofen + varying concentrations of this compound + membrane preparation. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

-

-

The final concentration of -Baclofen should be close to its Kd value for the GABA-B receptor (typically in the low nanomolar range).

-

Initiate the binding reaction by adding the membrane preparation to the tubes. The final assay volume is typically 500 µL.

-

Incubate the tubes at 4°C for 30-60 minutes to reach binding equilibrium.[9]

Step 3: Termination and Quantification

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold Assay Buffer to separate bound from free radioligand.

-

Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Part B: GABA-A Receptor Selectivity Assay

To assess the selectivity of the test compound, a similar competitive binding assay should be performed for the GABA-A receptor.

-

Radioligand: [3H]Muscimol or [3H]Flunitrazepam (for the benzodiazepine site).[9][10]

-

Non-specific Binding Control: A high concentration of unlabeled GABA or Diazepam, respectively.[11]

-

The protocol is analogous to the GABA-B assay, with appropriate adjustments to the radioligand and control compounds.

Data Analysis and Interpretation

4.1. Calculation of Specific Binding

Specific binding is the portion of the total radioligand binding that can be displaced by a high concentration of an unlabeled competing ligand. It is calculated as follows:

Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)

4.2. Determination of IC50

The data from the test compound dilutions are used to generate a dose-response curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. A sigmoidal curve is then fitted to the data using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

4.3. Calculation of the Inhibition Constant (Ki)

The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a more absolute measure of affinity, the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

4.4. Hypothetical Data Summary

The results of these assays can be summarized in a table for clear comparison of the compound's affinity and selectivity.

| Receptor | Radioligand | Test Compound Ki (nM) [Hypothetical] |

| GABA-B | -Baclofen | 150 |

| GABA-A | [3H]Muscimol | >10,000 |

This hypothetical data would suggest that this compound has a moderate affinity for the GABA-B receptor with high selectivity over the GABA-A receptor.

Visualizations

Experimental Workflow

Caption: Workflow for the GABA-B competitive radioligand binding assay.

GABA-B Receptor Signaling Pathway

Sources

- 1. psychiatrist.com [psychiatrist.com]

- 2. Phenibut - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. cdn.who.int [cdn.who.int]

- 5. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Methodological & Application

Synthesis Protocol for (R)-3-Amino-4-(p-tolyl)butanoic Acid Hydrochloride: An Application Note

Introduction

(R)-3-Amino-4-(p-tolyl)butanoic acid and its derivatives are significant chiral building blocks in medicinal chemistry and drug development. As analogues of γ-aminobutyric acid (GABA), they exhibit a range of biological activities, making them valuable intermediates in the synthesis of pharmaceuticals.[1][2] The precise stereochemical control during synthesis is paramount, as the biological activity of chiral molecules is often enantiomer-dependent.[2] This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride. The described methodology emphasizes not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. The protocol is designed to be a self-validating system, with in-process controls and characterization checkpoints to ensure the desired product is obtained with high purity and enantioselectivity.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The overall workflow can be visualized as follows:

Figure 1: Overall workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Supplier |

| (R)-N-Boc-3-amino-4-(p-tolyl)butanoic acid | C₁₆H₂₃NO₄ | 293.36 | Varies |

| 4 M HCl in Dioxane | HCl/C₄H₈O₂ | - | Varies |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Varies |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Varies |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Varies |

Equipment

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

High-vacuum pump

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column

-

Mass Spectrometer (MS)

-

Melting point apparatus

-

pH meter

Experimental Protocol

Part 1: Synthesis of (R)-N-Boc-3-amino-4-(p-tolyl)butanoic acid

The synthesis of the key intermediate, (R)-N-Boc-3-amino-4-(p-tolyl)butanoic acid, can be achieved through various asymmetric methodologies.[2][3][4] These methods often involve the use of chiral auxiliaries or catalysts to introduce the desired stereochemistry. For the purpose of this protocol, we will assume the starting material, (R)-N-Boc-3-amino-4-(p-tolyl)butanoic acid, is available or has been synthesized according to established literature procedures. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis and organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[][6][7][8]

The rationale for using the Boc protecting group lies in its ability to mask the nucleophilicity of the amino group, preventing unwanted side reactions during subsequent synthetic transformations.[9] The bulky tert-butyl group also influences the conformational preferences of the molecule, which can be advantageous in certain stereoselective reactions.

Part 2: Deprotection of (R)-N-Boc-3-amino-4-(p-tolyl)butanoic acid to form the Hydrochloride Salt

This step involves the acid-catalyzed removal of the Boc protecting group to unveil the primary amine, which is subsequently protonated by hydrochloric acid to form the stable hydrochloride salt.

Figure 2: Simplified mechanism of Boc deprotection and salt formation.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-N-Boc-3-amino-4-(p-tolyl)butanoic acid (10.0 g, 34.1 mmol) in 4 M HCl in dioxane (100 mL). The use of a pre-made solution of HCl in an anhydrous organic solvent like dioxane is crucial to avoid the introduction of water, which could lead to side reactions.[10][11]

-

Reaction: Stir the solution at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood due to the corrosive nature of HCl.

-

Precipitation and Isolation: To the resulting residue, add diethyl ether (100 mL) and stir vigorously. The hydrochloride salt of the product is typically insoluble in diethyl ether and will precipitate out as a white solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with two portions of diethyl ether (25 mL each) to remove any non-polar impurities.

-

Drying: Dry the product under high vacuum to a constant weight. The expected yield is typically high, in the range of 90-95%.

Purification and Characterization

Purification

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/water, to obtain a product of high purity.[12]

Characterization

The identity and purity of the final product should be confirmed by a combination of analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess the purity.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product. This is a critical step to ensure the stereochemical integrity of the synthesis.[13][14][15][16]

-

Melting Point: To compare with the literature value for the pure compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Deprotection | Insufficient reaction time or reagent. | Increase the reaction time and monitor by TLC. Ensure the HCl/dioxane solution is of the correct molarity. |

| Low Yield | Product loss during work-up or transfer. | Ensure complete precipitation before filtration. Minimize transfers of the solid product. |

| Low Enantiomeric Purity | Racemization during synthesis or deprotection. | Ensure mild reaction conditions. Chiral HPLC analysis of the starting material is recommended. |

| Product is an oil, not a solid | Presence of residual solvent or impurities. | Triturate with fresh diethyl ether. Ensure the product is thoroughly dried under high vacuum. |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hydrochloric acid is corrosive and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable chiral building block with high yield and purity. The emphasis on in-process controls and thorough characterization ensures the integrity of the final product, which is crucial for its application in drug discovery and development.

References

- CN110683960A - Synthesis method of (R)

- Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids.

- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl)

-

Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin - ACS Publications. ([Link])

- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)

- Asymmetric synthesis of pregabalin - CA2396090C - Google P

-

Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC. ([Link])

-

Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids - ACS Publications. ([Link])

-

Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - NIH. ([Link])

-

(PDF) (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - ResearchGate. ([Link])

-

(PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool - ResearchGate. ([Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. ([Link])

-

Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid | The Journal of Organic Chemistry - ACS Publications. ([Link])

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. ([Link])

-

Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases | The Journal of Organic Chemistry - ACS Publications. ([Link])

-

Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. ([Link])

-

How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. ([Link])

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. ([Link])

-

Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed. ([Link])

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. ([Link])

-

Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases - PubMed. ([Link])

-

Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone | Organic Process Research & Development - ACS Publications. ([Link])

-

Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography | Analytical Chemistry - ACS Publications. ([Link])

-

β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. ([Link])

-

tert-Butyloxycarbonyl protecting group - Wikipedia. ([Link])

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. ([Link])

-

Boc Deprotection Mechanism - HCl - Common Organic Chemistry. ([Link])

-

Dual protection of amino functions involving Boc - RSC Publishing. ([Link])

-

1.1.3. Chiral separation of amino acids by gas chromatography | Request PDF - ResearchGate. ([Link])

-

Boc deprotection using 4M HCl in dioxane also cleaved amide : r/chemistry - Reddit. ([Link])

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. ([Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. experts.arizona.edu [experts.arizona.edu]

- 12. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 15. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Authored by: Senior Application Scientist, Pharmaceutical Analysis Division

An Application Note for the Enantioselective HPLC Analysis of (R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

Abstract

This comprehensive technical guide details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound. As the stereochemical purity of chiral active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute, this application note provides a complete protocol, from method development principles to full validation, tailored for researchers, scientists, and drug development professionals. The method employs direct chiral separation on a polysaccharide-based Chiral Stationary Phase (CSP), offering high resolution and reliability for quantifying the (R)-enantiomer and its potential (S)-enantiomer impurity.

Introduction: The Imperative of Chiral Purity

(R)-3-Amino-4-(p-tolyl)butanoic acid is a chiral building block and a structural analog to pharmacologically active compounds like pregabalin.[1] In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, the precise control and quantification of enantiomeric purity are mandated by regulatory agencies and are fundamental to ensuring drug safety and efficacy.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high efficiency, versatility, and sensitivity.[2] The primary challenge lies in creating a chiral environment where the two enantiomers can be distinguished. This guide focuses on the direct separation approach using a Chiral Stationary Phase (CSP), which has become the industry standard for its efficiency and reproducibility, eliminating the need for complex pre-column derivatization.[3]

The Principle of Direct Chiral Recognition by HPLC

The foundation of this method is the use of a Chiral Stationary Phase (CSP). Unlike standard achiral columns (like C18), CSPs are packed with a chiral selector covalently bonded or coated onto the silica support.

Mechanism of Separation: When a racemic or enantiomerically enriched mixture of the analyte passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector. The stability of these complexes differs due to steric and interactive disparities. The enantiomer that forms a more stable complex will be retained longer on the column, resulting in a different elution time and, thus, separation.

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, are exceptionally versatile and effective for a broad range of chiral molecules.[2][4] Their chiral recognition ability stems from a combination of intermolecular interactions, including:

-

Hydrogen Bonding: With the amino and carboxylic acid groups of the analyte.

-

π-π Interactions: Between the aromatic rings of the CSP and the p-tolyl group of the analyte.

-

Dipole-Dipole Interactions.

-

Inclusion and Steric Fit: The helical structure of the polysaccharide polymer creates chiral grooves, where one enantiomer fits more favorably than the other.

Strategic Method Development

The development of a robust chiral separation method follows a logical progression of selecting and optimizing key chromatographic parameters. The goal is to achieve baseline resolution (Rs > 1.5) between the enantiomers with good peak shape and a practical run time.

Caption: Logical workflow for chiral HPLC method development.

Causality Behind Experimental Choices:

-

Column: A cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate), is chosen as the initial screening column due to its proven broad applicability for separating chiral compounds containing aromatic groups and hydrogen-bonding sites.[2]

-

Mobile Phase: Normal phase chromatography (using a mixture of alkane and alcohol) is selected because it typically provides superior selectivity on polysaccharide CSPs compared to reversed-phase conditions.[4][5] The non-polar alkane (n-Hexane) serves as the weak solvent, while the polar alcohol (Isopropanol) acts as the strong solvent or "modifier," modulating retention.

-

Additive: The analyte is an amino acid hydrochloride. The primary amine can cause peak tailing due to strong interactions with residual silanols on the silica support. A small amount of an acidic additive like Trifluoroacetic Acid (TFA) is added to the mobile phase. The TFA protonates the amine, ensuring a consistent ionic state and minimizing secondary interactions, thereby yielding sharper, more symmetrical peaks.

-

Detection: The p-tolyl group provides a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is ideal, allowing for monitoring across a range of wavelengths to ensure peak purity and select the optimal wavelength for quantification (typically around 215 nm).[6]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before sample analysis.

Instrumentation and Materials

| Component | Specification |

| HPLC System | Quaternary pump, autosampler with temperature control, column thermostat, PDA or UV/Vis detector. |

| Chiral Column | Chiralpak® IB N-3 (Cellulose tris(3,5-dimethylphenylcarbamate), immobilized), 3 µm, 4.6 x 150 mm, or equivalent. |

| Data System | Chromatography Data Software (CDS) for instrument control, data acquisition, and processing. |

| Analyte Standard | This compound (Purity ≥98%). |

| Racemic Standard | (R/S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride (for resolution confirmation). |

| Solvents & Reagents | HPLC Grade n-Hexane, HPLC Grade 2-Propanol (IPA), Trifluoroacetic Acid (TFA). |

Preparation of Solutions

-

Mobile Phase:

-

Prepare a mixture of n-Hexane and 2-Propanol in a ratio of 90:10 (v/v).

-

Add Trifluoroacetic Acid (TFA) to a final concentration of 0.1%. For 1000 mL of mobile phase, add 900 mL of n-Hexane, 100 mL of IPA, and 1.0 mL of TFA.

-

Mix thoroughly and degas using sonication or vacuum filtration.

-

Rationale: The 10% IPA concentration is a starting point for achieving reasonable retention and resolution. The 0.1% TFA is critical for good peak shape.[7]

-

-

Diluent:

-

Use the mobile phase as the diluent to ensure compatibility with the chromatographic system and prevent peak distortion.

-

-

Standard Solution (0.5 mg/mL):

-

Accurately weigh approximately 25 mg of this compound standard.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. Mix well.

-

-

System Suitability Solution (Racemic, 0.5 mg/mL):

-

Accurately weigh approximately 25 mg of the (R/S)-racemic standard.

-

Prepare a 50 mL solution in the same manner as the Standard Solution.

-

Purpose: This solution is used to verify the separation of the two enantiomers and calculate the resolution factor.

-

Chromatographic Conditions

| Parameter | Condition |

| Column | Chiralpak® IB N-3, 3 µm, 4.6 x 150 mm |

| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | PDA at 215 nm |

| Run Time | Approximately 15 minutes |

System Suitability Test (SST)

Before starting any analysis, perform five replicate injections of the System Suitability Solution (racemic) and one injection of the Standard Solution to verify system performance.

| Parameter | Acceptance Criteria |

| Resolution (Rs) | ≥ 2.0 between the (S) and (R) enantiomer peaks. |

| Tailing Factor (T) | ≤ 1.5 for the (R)-enantiomer peak. |

| Relative Standard Deviation (%RSD) | ≤ 2.0% for the peak area of the (R)-enantiomer (from 5 replicate injections). |

Method Validation Protocol